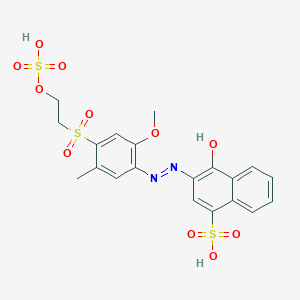
Hexadecane-d34
Descripción general
Descripción
Hexadecane-d34 Description
Hexadecane, with the chemical formula C16H34, is a higher alkane that has been studied in various contexts. In the binary system with 1-hexadecanol (C16H33OH), hexadecane has been found to form a triclinic crystal structure and is characterized by a phase diagram with two invariants, a eutectic and a metatectic point. The miscibility in the solid state is very limited, which has implications for the design of thermal protection materials for liquids .
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of hexadecane-d34, the synthesis of related compounds and their inclusion in complex structures is well-documented. For example, the synthesis of a self-complementary hexamer using a modified nucleoside demonstrates the complexity and precision required in synthesizing molecular structures that can influence physical properties such as melting temperature and helix pitch .
Molecular Structure Analysis
The molecular structure of hexadecane in its solid form has been determined to be triclinic, belonging to the space group P1. The unit cell dimensions are detailed, providing insight into the molecular arrangement within the crystal lattice. This structural information is crucial for understanding the material's behavior and potential applications .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The dynamic behavior of n-hexadecane-d34 in its urea inclusion compound has been investigated using 2H NMR spectroscopy. At room temperature, the motion of n-hexadecane-d34 consists of 60° jumps about its long axis, torsional libration around the penultimate C-C bond, and rapid rotation of the CD3 group. A phase transition at approximately 147 K is associated with a change in the motional freedom of the hexadecane molecule, indicating complex temperature-dependent behavior .
Aplicaciones Científicas De Investigación
-
Emulsion Preparation
-
Biosurfactants Production
- Field: Microbiology
- Application: Hexadecane-d34 is used as a substrate for the bacterial synthesis of biosurfactants .
- Method: It’s used in the growth medium of certain yeast strains, which then produce biosurfactants .
- Results: The production of biosurfactants helps in the degradation of hydrocarbons and has potential applications in bioremediation .
-
Identification of Wheat Seed Protein CM3
- Field: Biochemistry
- Application: Hexadecane-d34 has been found useful in the identification of the wheat seed protein CM3 .
- Method: It’s used in the process of identifying the wheat seed protein CM3 as a highly active emulsifier .
- Results: The identification of CM3 contributes to the understanding of the properties of wheat seed proteins .
-
Superamphiphobicity Study
- Field: Material Science
- Application: Hexadecane-d34 is used in the study of superamphiphobicity .
- Method: It’s used in immersion tests to study superamphiphobicity on polymers .
- Results: The study of superamphiphobicity has potential applications in flame resistance, anti-icing, self-cleaning, anti-adhesion, and micro-flow control .
-
Thermodynamic Property Data Generation
- Field: Thermodynamics
- Application: Hexadecane-d34 is used in the generation of thermodynamic property data .
- Method: It’s used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The generated data provides access to a collection of critically evaluated thermodynamic property data for pure compounds .
-
Other SIL Compounds
- Field: Chemistry
- Application: Hexadecane-d34 is a product in the category of Other Stable Isotope Labeled (SIL) Compounds .
- Method: It’s used as a reference compound in the study of other SIL Compounds .
- Results: The use of Hexadecane-d34 helps in the understanding and study of other SIL Compounds .
-
Fuel Source for Combustion Engines
-
Effective Lubricant
-
Raman Studies of Biomembranes
-
Gas Chromatography
-
Proteomics Research
-
Thermodynamic Property Data Generation
- Field: Thermodynamics
- Application: Hexadecane-d34 is used in the generation of thermodynamic property data .
- Method: It’s used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The generated data provides access to a collection of critically evaluated thermodynamic property data for pure compounds .
-
Gas Chromatography
-
Raman Studies of Biomembranes
-
Proteomics Research
-
Stable Isotope Labeled Compounds
- Field: Chemistry
- Application: Hexadecane-d34 is a product in the category of Other Stable Isotope Labeled (SIL) Compounds .
- Method: It’s used as a reference compound in the study of other SIL Compounds .
- Results: The use of Hexadecane-d34 helps in the understanding and study of other SIL Compounds .
-
Thermodynamic Property Data Generation
- Field: Thermodynamics
- Application: Hexadecane-d34 is used in the generation of thermodynamic property data .
- Method: It’s used in dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The generated data provides access to a collection of critically evaluated thermodynamic property data for pure compounds .
-
Fuel Source for Combustion Engines
Safety And Hazards
Propiedades
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tetratriacontadeuteriohexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAYPVUWAIABOU-BMDGSOBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40486642 | |
| Record name | Hexadecane-d34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexadecane-d34 | |
CAS RN |
15716-08-2 | |
| Record name | Hexadecane-D34 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015716082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecane-d34 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40486642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15716-08-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXADECANE-D34 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APT85922XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)
